BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to Angiotensin-
Converting Enzyme (ACE): Function and
Location

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: angiotensin A

Cat. No.: B10769236

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin-Converting Enzyme (ACE) is a pivotal zinc-dependent metalloprotease that plays
a central role in the regulation of blood pressure and cardiovascular homeostasis. As a key
component of the Renin-Angiotensin-Aldosterone System (RAAS), ACE catalyzes the
conversion of the inactive decapeptide Angiotensin | to the potent vasoconstrictor Angiotensin
II. Concurrently, it inactivates the vasodilator bradykinin, thereby exerting a dualistic influence
on vascular tone. This guide provides a comprehensive overview of the function and
localization of ACE, presenting key quantitative data, detailed experimental protocols for its
study, and visual representations of associated signaling pathways and experimental
workflows. This document is intended to serve as a technical resource for researchers,
scientists, and professionals engaged in cardiovascular research and drug development.

Core Function of Angiotensin-Converting Enzyme

The primary and most well-understood function of ACE is its catalytic activity within the Renin-
Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood
pressure and fluid balance.[1]
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1.1. Catalysis of Angiotensin Il Formation: ACE is a dipeptidyl carboxypeptidase that cleaves
the C-terminal dipeptide His-Leu from the inactive precursor Angiotensin | (a decapeptide) to
form the physiologically active octapeptide, Angiotensin 11.[2][3] Angiotensin Il is a potent
vasoconstrictor, causing blood vessels to narrow, which leads to an increase in blood pressure.
[2][3] It also stimulates the adrenal cortex to release aldosterone, a hormone that promotes the
retention of sodium and water by the kidneys, further contributing to elevated blood pressure.

[4]

1.2. Inactivation of Bradykinin: In addition to its role in the RAAS, ACE is also a key enzyme in
the kinin-kallikrein system. It inactivates the potent vasodilator bradykinin by cleaving a C-
terminal dipeptide.[2][5][6] The degradation of bradykinin counteracts its blood pressure-
lowering effects. Therefore, the dual action of ACE—producing a vasoconstrictor and degrading
a vasodilator—makes it a powerful regulator of blood pressure.[2][7]

Structural and Molecular Characteristics

Two main isoforms of ACE are encoded by the ACE gene: the somatic form (SACE) and the
germinal form (JACE). Somatic ACE is found in numerous tissues throughout the body, while
the smaller germinal ACE is exclusively expressed in developing sperm cells.[2] SACE contains
two homologous domains, each with a catalytically active site, whereas gACE has only one.
Both active sites contain a zinc ion that is essential for catalysis.[2]

Tissue and Cellular Location of ACE

ACE is widely distributed throughout the human body, with particularly high concentrations in
the lungs. However, it is also present in various other tissues, where it may exert local effects.

3.1. Pulmonary Endothelium: The luminal surface of vascular endothelial cells, especially in the
capillaries of the lungs, is the primary site of ACE expression.[2][3] This strategic location
allows for efficient processing of circulating Angiotensin I.

3.2. Other Tissues: Beyond the lungs, ACE is also found in the endothelial cells of other
vascular beds, as well as in the epithelial cells of the kidneys and intestines.[2] Its presence
has also been documented in the heart, adrenal glands, and brain, suggesting a role in local
RAAS regulation within these tissues.[2]
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Quantitative Data
ble 1: Kineti [

Substrate Km (pM) kcat (s-1) kcat/Km (M-1s-1)
Angiotensin | ~25 ~200 1.8 x 105
Bradykinin ~1-5 ~200-500 ~1x 107

Data compiled from multiple sources, values are approximate and can vary based on
experimental conditions.

Table 2: Inhibitor Constants (Ki and IC50) for Common

ACE Inhibitors
Inhibitor Ki (nM) IC50 (nM)
Captopril ~1.7-2.0 ~20.0
Enalaprilat ~0.2 ~2.4
Lisinopril ~0.1-0.39 ~1.2-5.6
Ramiprilat ~0.02 ~1.5

Ki and IC50 values can vary depending on the assay conditions and the specific ACE isoform.
Data compiled from multiple sources including AAT Bioquest and scientific literature.[1][8]

Table 3: Relative Expression of ACE in Human Tissues
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Tissue Relative Expression Level
Lung Very High

Kidney High

Small Intestine High

Heart Moderate

Adrenal Gland Moderate

Testis Moderate (germinal isoform)
Brain Low

Liver Low

This table represents a semi-quantitative summary based on immunohistochemistry and
transcriptomics data. "High" indicates strong and widespread expression, "Moderate" indicates
notable but less intense or widespread expression, and "Low" indicates minimal detectable
expression.

Experimental Protocols
5.1. Fluorometric Assay for ACE Activity

This protocol describes a sensitive and continuous assay for measuring ACE activity using an
internally quenched fluorescent substrate.

Materials:

ACE enzyme source (e.g., purified enzyme, cell lysate, or serum)

Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)

Assay Buffer: 100 mM Tris-HCI, pH 8.3, containing 300 mM NaCl and 10 pM ZnCI2

Microplate fluorometer (Excitation: 320 nm, Emission: 405 nm)

96-well black opaque microplates
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Procedure:

Prepare serial dilutions of the ACE enzyme source in Assay Buffer.

e Add 40 pL of each enzyme dilution to the wells of the 96-well plate. Include a buffer-only
control (blank).

e Pre-incubate the plate at 37°C for 5 minutes.

o Prepare the substrate solution by diluting the fluorogenic substrate in Assay Buffer to the
desired final concentration (e.g., 50 uM).

« Initiate the reaction by adding 50 pL of the substrate solution to each well.
» Immediately place the plate in the microplate fluorometer, pre-set to 37°C.
o Measure the fluorescence intensity kinetically every minute for 30-60 minutes.

o Calculate the rate of reaction (increase in fluorescence per minute) for each enzyme
concentration. The rate is directly proportional to ACE activity.

5.2. ACE Inhibition Assay

This protocol is designed to determine the inhibitory potency (e.g., IC50) of a test compound
against ACE.

Materials:

o All materials from the ACE Activity Assay protocol.

e Test inhibitor compound.

e A known ACE inhibitor as a positive control (e.g., Captopril or Lisinopril).
Procedure:

o Prepare serial dilutions of the test inhibitor and the positive control inhibitor in Assay Buffer.
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« In the wells of a 96-well plate, add 10 pL of each inhibitor dilution. Include a no-inhibitor
control (vehicle control) and a blank (buffer only).

e Add 40 pL of a fixed concentration of ACE enzyme to each well (except the blank). The
enzyme concentration should be chosen to give a robust signal in the linear range of the
activity assay.

 Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
« Initiate the reaction by adding 50 uL of the fluorogenic substrate solution to each well.

o Measure the fluorescence intensity kinetically as described in the ACE Activity Assay
protocol.

o Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle
control.

o Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the
data to a dose-response curve to determine the IC50 value.

5.3. Immunohistochemical Localization of ACE in Lung Tissue

This protocol outlines the steps for visualizing the location of ACE protein in formalin-fixed,
paraffin-embedded (FFPE) lung tissue sections.

Materials:

e FFPE lung tissue sections (5 um) on charged slides.

o Deparaffinization and rehydration solutions (xylene, graded ethanol series).
» Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).

» Blocking solution (e.g., 5% normal goat serum in PBS).

e Primary antibody: Rabbit anti-human ACE monoclonal antibody.

 Biotinylated secondary antibody (e.g., goat anti-rabbit IgG).
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Avidin-Biotin-Complex (ABC) reagent.

DAB (3,3'-Diaminobenzidine) chromogen substrate kit.

Hematoxylin counterstain.

Mounting medium.

Procedure:

Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of
ethanol (100%, 95%, 70%) and finally in distilled water.

Antigen Retrieval: Heat the slides in antigen retrieval buffer (e.g., in a microwave or water
bath at 95-100°C) for 20-30 minutes. Allow to cool to room temperature.

Blocking: Rinse slides in PBS and then incubate with blocking solution for 1 hour at room
temperature to block non-specific antibody binding.

Primary Antibody Incubation: Dilute the primary anti-ACE antibody in blocking solution to its
optimal concentration and incubate the slides overnight at 4°C.

Secondary Antibody Incubation: Rinse slides in PBS and incubate with the biotinylated
secondary antibody for 1 hour at room temperature.

Signal Amplification: Rinse slides in PBS and incubate with the ABC reagent for 30 minutes
at room temperature.

Chromogenic Detection: Rinse slides in PBS and apply the DAB substrate solution. Monitor
the color development under a microscope (typically 2-10 minutes). Stop the reaction by
rinsing with distilled water.

Counterstaining: Stain the slides with hematoxylin for 1-2 minutes to visualize cell nuclei.
"Blue” the sections in running tap water.

Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and
xylene, then apply a coverslip with mounting medium.
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¢ Microscopy: Examine the slides under a light microscope. ACE-positive structures will
appear brown.
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Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade.
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Caption: Experimental workflow for an ACE inhibition assay.
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Caption: Logical relationship of ACE's dual functions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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